molecular formula C13H18Cl2N2 B1345525 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine CAS No. 39577-43-0

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Cat. No.: B1345525
CAS No.: 39577-43-0
M. Wt: 273.2 g/mol
InChI Key: NDQKGEFMUGSRNS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 3-chlorophenyl group and a 3-chloropropyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1,3-dichloropropane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 1-(3-Chlorophenyl)-4-propylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily investigated for its potential as a therapeutic agent in treating psychiatric disorders. Its structural properties suggest that it may interact with neurotransmitter systems, making it a candidate for the development of new medications aimed at alleviating conditions such as anxiety and depression. Research indicates that derivatives of this compound can function as dopamine receptor agonists and antagonists, which are crucial for the modulation of dopaminergic activity in the brain .

Key Findings:

  • Dopamine Receptor Interaction: Studies have shown that compounds derived from this compound exhibit both agonistic and antagonistic properties towards dopamine receptors. This dual action is significant for developing treatments for schizophrenia and other mood disorders .
  • Synthesis of Novel Derivatives: Researchers have synthesized various derivatives to enhance pharmacological efficacy and reduce side effects associated with traditional antipsychotic medications .

Neuropharmacology Studies

In neuropharmacology, this compound is utilized to explore mechanisms of drug action within the central nervous system. Its role in modulating neurotransmitter systems provides insights into potential therapeutic targets.

Applications:

  • Mechanistic Studies: The compound aids in understanding how different drugs affect neurotransmitter release and receptor binding, which is essential for developing more effective treatments .
  • Behavioral Impact Assessment: Animal studies using this compound help researchers evaluate its effects on behavior, particularly concerning anxiety and depression models. These studies are crucial for establishing the safety and efficacy profiles of new drugs .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for quality control in pharmaceutical manufacturing. Its stability and solubility make it suitable for various analytical techniques.

Key Techniques:

  • Liquid Chromatography: The compound is often used in reversed-phase liquid chromatography methods to quantify active pharmaceutical ingredients and their impurities. This application ensures the integrity of pharmaceutical formulations .
  • Quality Control: As a reference standard, it helps maintain consistency in drug testing and compliance with regulatory standards .

Behavioral Research

The behavioral effects of this compound are studied extensively through animal models to assess its impact on anxiety-related behaviors.

Research Insights:

  • Impact on Anxiety Models: Studies indicate that this compound may reduce anxiety-like behaviors in rodents, suggesting potential therapeutic benefits for anxiety disorders .
  • Drug Interaction Studies: Understanding how this compound interacts with other medications is vital for optimizing treatment regimens and ensuring patient safety .

Case Studies

Several case studies highlight the applications of this compound:

Study TitleFocusFindings
Synthesis and Pharmacology of Novel Antidepressant AgentsDevelopment of new antidepressantsDemonstrated dual action on dopamine receptors; potential for treating depression .
Trace Level Quantification Using LC-MS/MSAnalytical method developmentEstablished a sensitive method for quantifying impurities in trazodone formulations .
Behavioral Impact Assessment in Rodent ModelsEvaluation of anxiety reductionShowed significant reduction in anxiety-like behaviors compared to control groups .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Lacks the 3-chloropropyl group.

    1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine: Similar structure but with a 4-chlorophenyl group.

    1-(3-Chlorophenyl)-4-propylpiperazine: Lacks the chlorine atom on the propyl group.

Uniqueness

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is unique due to the presence of both the 3-chlorophenyl and 3-chloropropyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables its use in a variety of research applications.

Biological Activity

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈Cl₂N₂
  • Molecular Weight : 273.2 g/mol
  • CAS Number : 39577-43-0

The compound features a piperazine ring substituted with a chlorophenyl group and a chloropropyl group, which influences its interaction with biological targets.

This compound is known to interact with several neurotransmitter systems, particularly:

  • Serotonin Receptors : It acts as an agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in mood regulation and anxiety disorders .
  • Dopamine Receptors : Preliminary studies suggest potential antagonistic activity at dopamine receptors, which may contribute to its effects on psychotropic conditions .

Antidepressant Effects

The compound has been studied for its antidepressant-like effects, similar to other piperazine derivatives. Research indicates that it may enhance serotonergic activity, which is crucial for mood stabilization.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of related piperazine derivatives. For instance, derivatives containing the piperazine moiety have demonstrated significant antibacterial and antifungal activities against various pathogens, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 µg/mL
Escherichia coli250 µg/mL
Pseudomonas aeruginosa200 µg/mL
Candida albicans50 µg/mL

These findings suggest that modifications to the piperazine structure can enhance antimicrobial efficacy .

Case Studies and Research Findings

  • Antidepressant Activity : A study evaluated the effects of various piperazine derivatives, including this compound, on behavioral models of depression in rodents. The results indicated a significant reduction in depressive-like behaviors compared to control groups .
  • Antimicrobial Screening : Another investigation synthesized several piperazine derivatives and tested them against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that certain derivatives exhibited promising antibacterial activity, supporting the potential use of these compounds in developing new antimicrobial agents .
  • Neuropharmacological Studies : Research examining the neuropharmacological profile of related compounds indicated that they could modulate neurotransmitter levels in animal models, suggesting their potential utility in treating mood disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, and how do reaction conditions impact yield?

Methodological Answer: The synthesis involves reductive amination of 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol under ambient stirring conditions, achieving moderate yields . Alternative routes include coupling reactions with sodium hydride in dioxane, though this requires precise temperature control (reflux at 100°C) and purification via chromatography . Key factors include:

  • Solvent selection : Ethanol minimizes side reactions compared to polar aprotic solvents.
  • Catalyst optimization : NaH enhances nucleophilic substitution efficiency.
  • Yield vs. purity trade-offs : Chromatography improves purity but reduces yield (e.g., 78% yield post-crystallization ).

Table 1: Synthesis Method Comparison

MethodYield (%)Purity (%)Key ConditionsReference
Reductive Amination65–70>95Ethanol, 25°C, 24h
SN2 Alkylation7890–95Dioxane, NaH, reflux, 20h

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • HPLC : Reversed-phase LC with UV detection (λ = 254 nm) resolves impurities like 1,1-trimethylene-bis[4-(3-chlorophenyl)piperazine] hydrochloride, validated with a linearity range of 0.1–100 µg/mL (R² > 0.999) .
  • NMR : ¹H/¹³C NMR confirms regiochemistry; aromatic protons at δ 7.2–7.4 ppm and piperazine methylene signals at δ 2.5–3.0 ppm distinguish substitution patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor interactions (e.g., piperazine ring puckering angle = 12.5°) .

Q. How can researchers assess the compound’s preliminary pharmacological activity?

Methodological Answer:

  • In vitro receptor binding : Screen against dopamine D₄ (Ki < 100 nM) and serotonin receptors using radioligand assays .
  • Toxicity profiling : Use MTT assays on HEK293 cells (IC₅₀ > 50 µM indicates low cytotoxicity) .
  • Functional assays : Measure cAMP modulation in CHO-K1 cells transfected with target GPCRs .

Advanced Research Questions

Q. How to resolve contradictory data in receptor binding affinity across studies?

Methodological Answer:

  • Validate assay conditions : Ensure consistent buffer pH (7.4), temperature (25°C), and membrane preparation protocols.
  • Orthogonal assays : Cross-validate via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Statistical analysis : Apply ANOVA to batch-specific variability (p < 0.05) and adjust for nonspecific binding using 10 µM cold ligand .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability testing : Use LC-MS to identify degradation products (e.g., hydrolysis at pH < 3 yields 3-chlorophenylpiperazine) .
  • Formulation : Encapsulate in PEGylated liposomes (size = 100 nm, PDI < 0.2) to extend plasma half-life .
  • Thermal analysis : DSC shows decomposition onset at 180°C; store at -20°C under argon .

Q. How does the compound’s supramolecular interaction profile influence its biological activity?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···Cl interactions = 25% of crystal packing) .
  • Molecular docking : Simulate binding to D₄ receptors using AutoDock Vina (ΔG = -9.2 kcal/mol) .
  • Dynamic light scattering (DLS) : Monitor aggregation in PBS (hydrodynamic radius < 5 nm indicates monomeric stability) .

Q. What computational methods predict structure-activity relationships (SAR) for piperazine derivatives?

Methodological Answer:

  • QSAR modeling : Use CODESSA-Pro to correlate logP (2.8) with dopamine receptor affinity (R² = 0.82) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level; HOMO-LUMO gap (4.3 eV) predicts electrophilic reactivity .
  • MD simulations : Assess piperazine ring flexibility (RMSD < 1.5 Å over 100 ns) in explicit solvent .

Table 2: Key Physicochemical Properties

PropertyValueMethod/Reference
LogP2.8 ± 0.3HPLC (Shimadzu)
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask
Melting Point223°CDSC
pKa8.1 (piperazine N)Potentiometry

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13/h1,3-4,11H,2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQKGEFMUGSRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192694
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
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Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39577-43-0
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
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Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
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Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
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Record name 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
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Record name 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE
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Synthesis routes and methods I

Procedure details

A 50% sodium hydroxide solution (430.6 g., 5.333 mole) is added dropwise to a stirred solution of 1-(3-chlorophenyl)piperazine hydrochloride (502.0 g., 2.153 mole) and 1-bromo-3-chloropropane (339.0 g., 2.153 mole) in 435 ml. water and 535 ml. acetone while maintaining temperature of 0°-10° C. Stirring is continued for a 16 hr. period at room temperature and the upper organic phase then separated and concentrated under reduced pressure. The remaining residual oil is taken up in 500 ml. acetone, filtered and the filtrate concentrated under reduced pressure to an oily residue which is dissolved in boiling dilute hydrochloric acid (1.67 liter water plus 280 ml. concentrated HCl, 3.36 mole). The oil which initially separates from the cooled acid solution, solidifies on standing and is collected, rinsed with cold water and air dried. Crystallization of this material from water employing activated charcoal affords 438.4 g. (66%) of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride, m.p. 196.5°-198.5° C. The hydrochloride salt is converted to the free base with aqueous 10% sodium hydroxide and recovered by extracting with ether (dried over magnesium sulfate). Concentration of the etheral extract affords 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine free base as an oily residue.
Quantity
430.6 g
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reactant
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502 g
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339 g
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1.67 L
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hydrochloride salt
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Synthesis routes and methods II

Procedure details

To a solution fo 7.36 g. (0.184 mole) of sodium hydroxide in 75 ml. of water and 75 ml. of acetone there is added 17.16 g. (0.074 mole) of 1-(3-chlorophenyl)piperazine hydrochloride and 11.59 g. (0.074 mole) of 1-bromo-3-chloropropane, and the resulting mixture is stirred at 27° for 18 hrs. The organic layer is then separated and concentrated to an oil under reduced pressure. The oil is treated with hot (85°) 6 N HCl until solution is complete, and the resulting solution is filtered and stored at 5° for 18 hrs. The precipitate which forms is collected on a filter to afford 17.52 g. (87%) of the hydrochloride salt of the product, m.p. 198°-200°. Concentration of the mother liquor under reduced pressure and recrystallization of the residue from water affords an additional 1.82 g (9%) of product, m.p. 196°-198°.
Quantity
0.184 mol
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reactant
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0.074 mol
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0.074 mol
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hydrochloride salt
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Yield
9%

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 75031350
CID 75031350
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
CID 75031350
CID 75031350
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
CID 75031350
CID 75031350
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
CID 75031350
CID 75031350
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
CID 75031350
CID 75031350
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
CID 75031350
CID 75031350
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

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